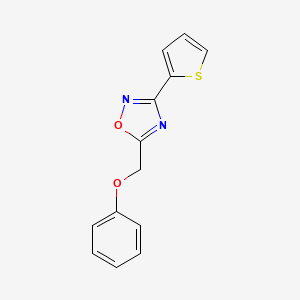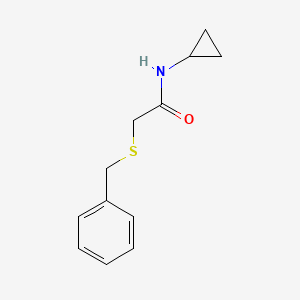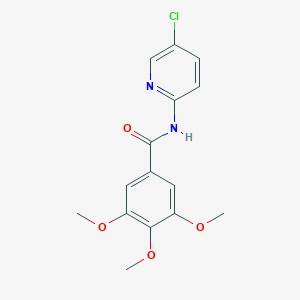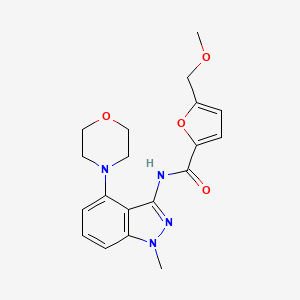![molecular formula C10H11N3S3 B5556755 5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)
5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to 5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione, involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of various catalysts. These reactions can yield a variety of thiadiazole compounds with potential fungicidal, antimicrobial, and anticancer activities. For instance, the synthesis and characterization of thiadiazole derivatives have been explored through reactions catalyzed by manganese(II) ions, which facilitate the cyclization and condensation processes to produce these compounds (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often analyzed using techniques such as X-ray crystallography and Density Functional Theory (DFT) calculations. These methods provide insights into the compounds' geometric parameters, crystal packing, and the nature of intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. For example, studies have detailed the crystal structure of related thiadiazole compounds, revealing their stabilization through intramolecular and intermolecular hydrogen bonding (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Thiadiazole compounds participate in a variety of chemical reactions, owing to the reactive nature of their thiadiazole ring. These reactions include nucleophilic substitution, alkylation, and condensation, enabling the synthesis of a wide range of derivatives with diverse chemical properties. The reactivity of the thiadiazole ring is influenced by the substituents on the ring, which can alter the compound's electronic structure and thus its chemical behavior. For instance, the synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates demonstrates the versatility of thiadiazole derivatives in chemical synthesis (Sarva et al., 2022).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, solubility, and stability, are key factors in determining their potential applications. These properties are influenced by the molecular structure and the nature of substituents attached to the thiadiazole ring. Studies on compounds like 5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione have shown that intermolecular interactions, particularly hydrogen bonding, play a significant role in defining their physical properties (Baggio et al., 1998).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their potential use in various applications. These properties are largely determined by the electronic structure of the thiadiazole ring and the nature of its substituents. Research has focused on understanding these properties through theoretical and experimental studies, which have elucidated the mechanisms of reactions involving thiadiazole compounds and their interactions with other molecules (Eshimbetov et al., 2017).
科学的研究の応用
Fungicidal Activity
- Agricultural Use : Certain thiadiazoles, closely related to the specified compound, have been synthesized for potential use as fungicides. For instance, 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) demonstrated significant fungicidal activity against rice sheath blight, a major disease affecting rice in China. This suggests the potential of similar thiadiazoles in agricultural applications (H. Chen, Z. Li, & Y. Han, 2000).
Anticancer Activity
- Medicinal Applications : Thiazolo[3,2-a]pyridines, which share structural similarities with the specified compound, have been prepared using a multicomponent reaction and exhibited promising anticancer activity across various cancer cell lines. This indicates the potential of structurally related thiadiazoles in developing anticancer agents (C. Altuğ et al., 2011).
Solar Cell Applications
- Materials Science : A compound closely related to the one , 5-methylthio-1,3,4-thiadiazole-2-thiol, has been used as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This demonstrates the potential use of similar compounds in the field of renewable energy and materials science (M. Rahman et al., 2018).
Insecticidal Properties
- Pest Control : Research on 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a compound structurally related to the one , has shown potential as an insecticidal agent against cotton leafworm, Spodoptera littoralis. This highlights the possible application of similar compounds in pest management strategies (A. Fadda et al., 2017).
Antibacterial Activity
- Antimicrobial Properties : 1,3,4-oxadiazole thioether derivatives, which are structurally similar, have been studied for their antibacterial activities. This research paves the way for the use of related compounds in the development of new antibacterial agents (Xianpeng Song et al., 2017).
特性
IUPAC Name |
5-methylsulfanyl-3-(2-pyridin-4-ylethyl)-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S3/c1-15-9-12-13(10(14)16-9)7-4-8-2-5-11-6-3-8/h2-3,5-6H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUKKNWNZXWXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=S)S1)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)


![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)


![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)


![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)